2-Hydroxyacetophenone
Overview
Description
2-hydroxyacetophenone is a monohydroxyacetophenone that is acetophenone in which one of the methyl hydrogens has been replaced by a hydroxy group. It is a primary alcohol, a primary alpha-hydroxy ketone and a monohydroxyacetophenone.
This compound is a natural product found in Carissa spinarum, Scutellaria baicalensis, and Carissa edulis with data available.
Mechanism of Action
Target of Action
2-Hydroxyacetophenone is a versatile building block in organic chemistry, serving many different applications such as specialty polymers, pharmaceuticals, and fine chemicals . It is used as a starting material for the synthesis of enantioselective 1R-phenyl-1,2-ethanediol in the presence of a rhodium(III) catalyst by asymmetric transfer hydrogenation . It also forms complexes with Co(II), Cd(II), Hg(II), and U(VI)O(2) ions .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of enantioselective 1R-phenyl-1,2-ethanediol, this compound undergoes asymmetric transfer hydrogenation in the presence of a rhodium(III) catalyst . In the formation of complexes with metal ions, it acts as a ligand, binding to the metal ions to form stable complexes .
Biochemical Pathways
This compound is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in acetone/water using both K2CO3 and pyridine as bases . The products are mainly β-diketone, which then undergo cyclization to produce high-yield flavonoids .
Result of Action
The action of this compound results in the formation of various compounds. For instance, it can lead to the synthesis of enantioselective 1R-phenyl-1,2-ethanediol , complexes with metal ions , and flavonoids . These compounds have diverse applications in specialty polymers, pharmaceuticals, and fine chemicals .
Action Environment
The action of this compound is influenced by the reaction environment. For example, the synthesis of flavonoids requires a specific ratio of acetone/water and the presence of K2CO3 and pyridine as bases . The temperature and pressure conditions also affect the reaction outcomes .
Biological Activity
2-Hydroxyacetophenone, also known as ortho-hydroxyacetophenone, is an organic compound with the formula CHO. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound through various studies, case reports, and synthesized analogs.
This compound can be synthesized through several methods, including the Fries rearrangement and other organic reactions. Its structure features a hydroxyl group attached to the aromatic ring of acetophenone, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A series of novel compounds synthesized from this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 128 µg/ml, indicating a broad spectrum of effectiveness against various pathogens .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/ml) | Activity Against |
---|---|---|
Compound 4a | 4 | Staphylococcus aureus |
Compound 5d | 8 | Escherichia coli |
Compound 6b | 32 | Candida albicans |
Compound 7c | 128 | Pseudomonas aeruginosa |
Antiviral Activity
The antiviral potential of this compound has been explored in relation to HIV-1. A study synthesized a novel class of analogs derived from this compound, which demonstrated moderate activity against HIV-1 with effective concentrations (EC) ranging from 40 to 140 µM. The most potent compounds exhibited EC values of 40 µM and were linked to mechanisms involving Mg coordination .
Anti-inflammatory Properties
Research indicates that derivatives of this compound possess anti-inflammatory properties. For instance, some compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies and Clinical Observations
Clinical studies have documented the effects of hydroxyacetophenone in various contexts:
- Dermatitis Case Report : A case involving a 79-year-old man who developed dermatitis after using a facial cream containing hydroxyacetophenone highlighted potential sensitization effects in humans .
- Toxicological Studies : In animal studies, hydroxyacetophenone demonstrated mild dermal irritation but was not lethal at high doses (LD50 > 2000 mg/kg). However, it was classified as a severe eye irritant in rabbits .
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Studies indicate that while acute toxicity is relatively low, prolonged exposure may lead to dermal irritation or sensitization in sensitive individuals. The no-observed-adverse-effect concentration (NOAEC) for inhalation was determined to be 42 mg/m³ .
Properties
IUPAC Name |
2-hydroxy-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVHTXAYIKBMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060388 | |
Record name | Ethanone, 2-hydroxy-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-24-1 | |
Record name | α-Hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-Hydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-hydroxy-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-hydroxy-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ1N9R01IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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